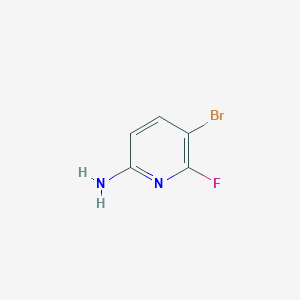

5-Bromo-6-fluoropyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXWFNBZBXZDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697426 | |

| Record name | 5-Bromo-6-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944401-65-4 | |

| Record name | 5-Bromo-6-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-6-fluoropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-6-fluoropyridin-2-amine: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the vast array of functionalized pyridines, 5-Bromo-6-fluoropyridin-2-amine has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a nucleophilic amino group, a readily displaceable fluorine atom, and a bromine atom amenable to a wide range of cross-coupling reactions, provides a powerful platform for the synthesis of complex molecular architectures with significant biological potential.[1][2] This guide offers a comprehensive technical overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in the discovery and development of next-generation therapeutics.

The presence of both bromine and fluorine atoms on the pyridine ring imparts distinct electronic properties and offers multiple, orthogonal handles for synthetic diversification. The electron-withdrawing nature of these halogens influences the reactivity of the pyridine ring and the basicity of the amino group, while their steric and electronic profiles can be strategically exploited to fine-tune interactions with biological targets.[2]

Physicochemical Properties: A Foundation for Synthetic Strategy

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 944401-65-4 | [1] |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Solid (Typical) | [2] |

| Boiling Point | 245 °C | |

| Density | 1.813 g/cm³ | |

| Flash Point | 102 °C | |

| Solubility | Moderately soluble in polar organic solvents | [2] |

Synthesis and Purification: Establishing a Reliable Supply

The primary route for the synthesis of this compound involves the regioselective bromination of 6-fluoropyridin-2-amine. This electrophilic aromatic substitution is a well-established transformation in heterocyclic chemistry.

Experimental Protocol: Bromination of 6-fluoropyridin-2-amine

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

6-fluoropyridin-2-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-fluoropyridin-2-amine (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product with ethyl acetate (3 x volume of acetonitrile).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Reactivity Profile: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom serves as a versatile handle for the introduction of aryl, heteroaryl, and alkyl groups via Suzuki-Miyaura coupling, while the amino group can participate in Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, and this compound is an excellent substrate for this reaction. This transformation enables the introduction of a wide array of aryl and heteroaryl moieties at the 5-position of the pyridine ring, a key strategy for exploring structure-activity relationships (SAR) in drug discovery programs.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water.

-

Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This reaction is invaluable for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in pharmaceuticals. The bromine atom of this compound can be coupled with a wide range of primary and secondary amines.

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq). Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 eq), this compound (1.0 eq), and morpholine (1.2 eq).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. The amino group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The strategic placement of substituents on the pyridine ring allows for the modulation of potency, selectivity, and pharmacokinetic properties. This compound is an ideal starting material for the synthesis of such inhibitors, with the 5-position providing a vector for diversification to explore the solvent-exposed region of the ATP-binding pocket.

While specific examples of FDA-approved drugs originating directly from this compound are not prominently documented in publicly available literature, its structural analogs are extensively cited in patents for the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAK), spleen tyrosine kinase (Syk), and Bruton's tyrosine kinase (BTK). The synthetic strategies outlined above are directly applicable to the generation of libraries of potential kinase inhibitors for screening and lead optimization.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion: A Versatile Tool for Innovation

This compound is a high-value building block for the synthesis of novel and complex molecules, particularly in the realm of drug discovery. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity profile make it an attractive starting material for the generation of compound libraries targeting a wide range of biological targets. The ability to readily introduce diverse functionality through established cross-coupling methodologies empowers medicinal chemists to systematically explore SAR and optimize lead compounds. As the demand for innovative therapeutics continues to grow, the strategic application of versatile scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

PubChem. This compound. Available from: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

Sources

A Technical Guide to 5-Bromo-6-fluoropyridin-2-amine: A Key Building Block for Modern Drug Discovery

This guide provides an in-depth analysis of 5-Bromo-6-fluoropyridin-2-amine, a heterocyclic organic compound of significant interest to researchers and professionals in medicinal chemistry and drug development. We will explore its fundamental structure, chemical properties, synthesis, and critical applications, offering field-proven insights into its utility as a versatile synthetic intermediate.

Core Molecular Identity and Structure

This compound is a substituted pyridine derivative. The pyridine ring is a common scaffold in pharmaceutical compounds due to its ability to engage in various biological interactions. The specific arrangement of an amino group and two different halogen atoms on this scaffold makes it a particularly valuable and versatile building block.[1]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2] Its structure is characterized by a pyridine ring with a bromine atom at position 5, a fluorine atom at position 6, and an amino group at position 2.

The presence of the amino group (-NH2) at the 2-position imparts basicity and the capacity for hydrogen bonding.[1] Simultaneously, the electronegative bromine and fluorine atoms at adjacent positions (5 and 6) significantly influence the molecule's electronic properties, reactivity, and potential interactions with biological targets.[1]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 944401-65-4 | [1][2][3] |

| Molecular Formula | C₅H₄BrFN₂ | [2][4] |

| Molecular Weight | 191.00 g/mol | [2][5] |

| Synonyms | 2-Amino-5-bromo-6-fluoropyridine, 6-Amino-3-bromo-2-fluoropyridine | [1][2] |

| Appearance | Typically a solid at room temperature | [1] |

| Solubility | Moderate solubility in polar solvents | [1] |

Synthesis and Chemical Reactivity

The strategic synthesis of this compound is crucial for its application. A common and direct method involves the selective bromination of a fluorinated precursor.

General Synthetic Approach

A prevalent synthetic route is the electrophilic bromination of 6-fluoropyridin-2-amine.[3][6] This reaction leverages the activating effect of the amino group, which directs electrophiles to the ortho and para positions. In this case, position 5 is para to the amino group, making it susceptible to bromination.

Causality of Experimental Choice:

-

Starting Material: 6-fluoropyridin-2-amine is chosen because the fluorine at position 6 and the amine at position 2 are already in place. The amino group is a strong activating group, making the electrophilic substitution feasible.

-

Reagent: A brominating agent such as N-Bromosuccinimide (NBS) or bromine in a suitable solvent is used. NBS is often preferred as it is a safer and easier-to-handle source of electrophilic bromine compared to liquid Br₂.

-

Solvent: Acetonitrile or a chlorinated solvent is typically used to facilitate the reaction while being relatively inert to the reaction conditions.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Reactivity and Use in Cross-Coupling

The true utility of this molecule lies in its differentiated reactivity. The three functional groups—amine, bromo, and fluoro—can be addressed with high selectivity in subsequent reactions.

-

Suzuki and other Cross-Coupling Reactions: The bromine atom at the C-5 position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position, a common strategy in building molecular complexity in drug candidates.[7]

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C-6 is activated towards SNAr by the electron-withdrawing pyridine nitrogen. This allows for the displacement of fluoride by various nucleophiles (e.g., amines, thiols, alcohols) to build further diversity.

-

Amine Group Derivatization: The primary amino group at C-2 can be readily acylated, alkylated, or used in condensation reactions to connect to other parts of a target molecule.

This trifecta of reactivity makes this compound a powerful platform for combinatorial chemistry and lead optimization campaigns.

Spectroscopic Characterization: A Self-Validating System

Accurate structural confirmation is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unambiguous validation of the compound's identity.

Predicted Spectroscopic Data

The following table summarizes the expected spectral characteristics based on the known effects of similar structures.[8][9][10]

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Two distinct aromatic proton signals, likely appearing as doublets or doublet of doublets due to H-H and H-F coupling. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Five distinct carbon signals for the pyridine ring, with chemical shifts influenced by the attached F, Br, and N atoms. C-F and C-Br carbons will show characteristic shifts. |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets, coupled to the adjacent aromatic proton. |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion. The molecular ion cluster will show a characteristic 1:1 isotopic pattern for M⁺ and M+2⁺ due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[11] |

Protocol: Acquiring Analytical Data

Objective: To confirm the identity and purity of synthesized this compound.

Methodology:

-

Sample Preparation:

-

For NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

For MS: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.[11]

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

-

Observe the chemical shifts, integration, and multiplicity of all signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This provides chemical shifts for each unique carbon atom.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled fluorine spectrum to observe F-H coupling constants, which are crucial for structural assignment.

-

-

Mass Spectrometry Acquisition:

-

Infuse the prepared sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Ensure sufficient resolution to observe the isotopic pattern of bromine.[11]

-

Workflow for Analysis

Caption: Standard workflow for the analytical validation of the target compound.

Applications in Drug Discovery

The strategic inclusion of fluorine and substituted amine heterocycles is a dominant trend in modern drug design, aimed at enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[12][13] this compound is a prime example of a building block designed to meet these needs.

-

Kinase Inhibitors: Many kinase inhibitors utilize a substituted pyridine or pyrimidine core to interact with the hinge region of the ATP binding pocket. The 2-amino group is often crucial for forming key hydrogen bonds. The substituents at positions 5 and 6 can be elaborated to occupy adjacent pockets, enhancing potency and selectivity. The related compound 2-Amino-5-bromopyridine is a known intermediate for kinase inhibitors like Palbociclib.[14][15]

-

Scaffold for Bioactive Molecules: Beyond kinases, this compound serves as a versatile starting point for synthesizing a wide range of biologically active molecules for various therapeutic areas, including oncology, inflammation, and infectious diseases.

Conceptual Drug Synthesis Pathway

Caption: Conceptual pathway illustrating the sequential modification of the compound.

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed.

Table 3: GHS Hazard Information

| Hazard Code | Description | Precautionary Recommendations |

| H315 | Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][16] |

| H319 | Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6] |

| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air.[2][16] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[16][17]

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).[16][17]

-

Handling: Avoid direct contact with skin and eyes. Prevent dust generation. Wash hands thoroughly after handling.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[17]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful combination of reactivity and functionality. Its trifunctional nature allows for selective and sequential modifications, making it an invaluable tool for medicinal chemists aiming to accelerate the drug discovery process. Understanding its structure, synthesis, reactivity, and handling is essential for any researcher looking to leverage its potential in creating the next generation of therapeutics.

References

- 1. CAS 944401-65-4: 2-Amine-5-Bromo-6-Fluoropyridin [cymitquimica.com]

- 2. This compound | C5H4BrFN2 | CID 53418436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 944401-65-4 [chemicalbook.com]

- 4. synchem.de [synchem.de]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound | 944401-65-4 [amp.chemicalbook.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR [m.chemicalbook.com]

- 10. 2-Bromo-6-fluoropyridine(144100-07-2) 1H NMR spectrum [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. enamine.enamine.net [enamine.enamine.net]

- 17. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-fluoropyridin-2-amine (CAS 944401-65-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound identified by CAS number 944401-65-4, scientifically known as 5-bromo-6-fluoropyridin-2-amine. This document is intended to serve as a vital resource for researchers and professionals engaged in drug discovery and development, offering critical data and insights into the compound's behavior and characteristics.

Chemical Identity and Molecular Structure

This compound is a halogenated pyridinamine derivative. The strategic placement of bromine and fluorine atoms, along with the amino group on the pyridine ring, imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthetic organic chemistry.

Molecular Identifiers:

| Identifier | Value |

| CAS Number | 944401-65-4 |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-6-fluoropyridin-2-ylamine; 6-Amino-3-bromo-2-fluoropyridine; 2-Amino-5-bromo-6-fluoropyridine[1][2] |

| Molecular Formula | C₅H₄BrFN₂[3] |

| Molecular Weight | 191.00 g/mol [3] |

| Canonical SMILES | C1=CC(=NC(=C1Br)F)N[3] |

| InChI Key | SJXWFNBZBXZDCL-UHFFFAOYSA-N[3] |

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for predicting its behavior in various experimental and biological systems.

Summary of Physicochemical Data:

| Property | Value | Source |

| Appearance | Off-white solid | [4] |

| Melting Point | Data not available | |

| Boiling Point | 245 °C (predicted) | [5] |

| Flash Point | 102 °C | [5] |

| pKa | 1.25 ± 0.10 (predicted) | [4] |

| LogP (XLogP3-AA) | 1.6 (calculated) | [3] |

| Solubility | Moderately soluble in polar solvents (qualitative) | [6] |

Discussion of Properties:

-

Physical State: At ambient temperature, this compound exists as an off-white solid. This is consistent with its relatively high molecular weight and the potential for intermolecular interactions.

-

Thermal Properties: The predicted high boiling point of 245 °C suggests low volatility. The flash point of 102 °C indicates that the compound is combustible and appropriate safety precautions should be taken when heating.

-

Acidity/Basicity: The predicted pKa of 1.25 suggests that the pyridinic nitrogen is weakly basic, a common characteristic of aminopyridines. The electron-withdrawing effects of the fluorine and bromine atoms further reduce the basicity of the ring nitrogen.

-

Lipophilicity: The calculated XLogP3-AA value of 1.6 indicates a moderate degree of lipophilicity. This property is crucial in drug design as it influences membrane permeability and binding to biological targets.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While a complete set of experimental spectra for CAS 944401-65-4 is not publicly available, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Expected Spectroscopic Features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the bromine, fluorine, and amino substituents. The amine protons are likely to appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, F, Br).

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: Key absorption bands are expected for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-H stretching of the aromatic ring. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.00 g/mol . A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key diagnostic feature, resulting in M⁺ and M+2 peaks of similar intensity.

Experimental Workflow for Spectroscopic Analysis:

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Stability and Reactivity

The stability and reactivity profile of this compound is largely dictated by the interplay of its functional groups.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to light and air over extended periods. Storage in a cool, dark, and inert atmosphere is recommended to maintain its integrity.

-

Reactivity:

-

The amino group can undergo typical reactions of primary aromatic amines, such as diazotization, acylation, and alkylation.

-

The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile handle for introducing molecular complexity.

-

The fluorine atom , being on an electron-deficient pyridine ring, can also be displaced by strong nucleophiles under certain conditions.

-

Safety and Handling

As with any chemical substance, proper safety protocols must be followed when handling this compound.

GHS Hazard Statements: [3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.

Application in Synthesis: Intermediate for Dabrafenib

A notable application of this compound is as a key intermediate in the synthesis of Dabrafenib , a potent BRAF inhibitor used in the treatment of certain types of cancer. The unique substitution pattern of this starting material is crucial for the construction of the complex Dabrafenib molecule.

Synthetic Pathway Overview:

Caption: The role of this compound as a starting material in the synthesis of Dabrafenib.

Conclusion

This compound (CAS 944401-65-4) is a multifaceted chemical compound with a distinct set of physicochemical properties. Its utility as a synthetic intermediate, particularly in the pharmaceutical industry, underscores the importance of a detailed understanding of its characteristics. While some experimental data, such as a definitive melting point and quantitative solubility, are not widely reported, the available predicted and qualitative information provides a strong foundation for its application in research and development. Further experimental characterization would undoubtedly enhance its value as a building block in medicinal chemistry and materials science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (2022, January 15). 944401-65-4 - CAS No. Retrieved from [Link]

-

Angene. (n.d.). This compound | 944401-65-4. Retrieved from [Link]

- King, F. D., et al. (2012). Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. ACS Medicinal Chemistry Letters, 3(12), 1071–1076.

-

ChemWhat. (n.d.). This compound CAS#: 944401-65-4. Retrieved from [Link]

-

PharmaCompass. (n.d.). GSK2118436 Methane sulfonate salt. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). AZD4694 | CAS#:1054629-49-0. Retrieved from [Link]

-

IndianMART. (n.d.). 6-Amino-3-bromo-2-fluoropyridine 98%. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 944401-65-4. Retrieved from [Link]

Sources

Retrosynthesis of 5-Bromo-6-fluoropyridin-2-amine: A Technical Guide for Strategic Synthesis

Abstract

This in-depth technical guide delineates a strategic retrosynthetic analysis for the synthesis of 5-Bromo-6-fluoropyridin-2-amine, a valuable substituted pyridine derivative in medicinal chemistry and drug development. By dissecting the target molecule, we will explore the most logical and efficient synthetic pathways, underpinned by established chemical principles and supported by peer-reviewed literature. This guide provides a comprehensive overview of the chosen synthetic route, including a detailed examination of the key transformations, step-by-step experimental protocols, and a thorough discussion of the mechanistic and practical considerations essential for successful execution in a research and development setting.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous heterocyclic motif found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding affinity. This compound, with its unique arrangement of an amino group, a bromine atom, and a fluorine atom, presents a versatile platform for further chemical elaboration, making it a highly sought-after building block in the synthesis of complex bioactive molecules. The strategic placement of these functional groups offers multiple points for diversification through various cross-coupling reactions and other transformations.

This guide will focus on a retrosynthetic approach to construct this molecule, emphasizing a logical disconnection strategy that leads to readily available starting materials and employs high-yielding, regioselective reactions.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of this compound suggests several possible disconnections. The key challenge lies in the regioselective introduction of the three substituents onto the pyridine core. After careful consideration of the directing effects of the functional groups and the availability of starting materials, a highly convergent and efficient strategy emerges.

Our primary retrosynthetic disconnection involves the removal of the bromine atom at the 5-position via an electrophilic aromatic substitution. This leads to the key intermediate, 2-amino-6-fluoropyridine . This disconnection is strategically sound as the amino group is a strong activating group and an ortho-, para-director, which should facilitate the selective introduction of bromine at the desired position.

Further disconnection of 2-amino-6-fluoropyridine involves a nucleophilic aromatic substitution, replacing the amino group with a fluorine atom. This points to 2,6-difluoropyridine as a commercially available and convenient starting material.

This proposed forward synthesis, therefore, commences with the selective amination of 2,6-difluoropyridine, followed by the regioselective bromination of the resulting 2-amino-6-fluoropyridine.

The Forward Synthesis: A Step-by-Step Guide

The chosen synthetic route is a two-step process that is both efficient and scalable.

Step 1: Synthesis of 2-Amino-6-fluoropyridine

The first step involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluoropyridine with an amino group. This reaction proceeds with high selectivity due to the electron-withdrawing nature of the pyridine nitrogen and the remaining fluorine atom, which activate the 2- and 6-positions towards nucleophilic attack.

Reaction:

2,6-Difluoropyridine + NH₄OH → 2-Amino-6-fluoropyridine

Protocol:

A detailed procedure for the synthesis of 2-amino-6-fluoropyridine from 2,6-difluoropyridine has been well-documented.[1]

| Parameter | Value |

| Starting Material | 2,6-Difluoropyridine |

| Reagent | Ammonium Hydroxide (28-30%) |

| Temperature | 105 °C |

| Reaction Time | 15 hours |

| Typical Yield | 94% |

Experimental Procedure:

-

In a high-pressure steel reaction vessel, dissolve 2,6-difluoropyridine (1.0 eq) in concentrated ammonium hydroxide solution.

-

Seal the vessel and heat the reaction mixture to 105 °C with constant stirring.

-

Maintain the temperature for 15 hours.

-

After the reaction is complete, cool the vessel in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-amino-6-fluoropyridine as a white solid.

Causality of Experimental Choices:

-

High Temperature and Pressure: The use of a sealed vessel and elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Aqueous Ammonia: Concentrated ammonium hydroxide serves as both the solvent and the source of the ammonia nucleophile. The high concentration drives the reaction to completion.

Step 2: Synthesis of this compound

The second and final step is the regioselective electrophilic bromination of 2-amino-6-fluoropyridine. The amino group at the 2-position is a powerful activating group and directs electrophilic substitution to the ortho (3-position) and para (5-position) positions. Due to steric hindrance from the adjacent fluorine atom at the 6-position, the electrophilic attack is highly favored at the 5-position. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this transformation.[2][3]

Reaction:

2-Amino-6-fluoropyridine + NBS → this compound

Protocol:

The regioselective bromination of activated aromatic compounds using NBS is a well-established method.[2]

| Parameter | Value |

| Starting Material | 2-Amino-6-fluoropyridine |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | 0 °C |

| Reaction Time | 0.5 - 2 hours |

| Typical Yield | High |

Experimental Procedure:

-

Dissolve 2-amino-6-fluoropyridine (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and selective source of electrophilic bromine, minimizing the formation of over-brominated byproducts that can occur with liquid bromine.

-

Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, effectively dissolving the starting materials and facilitating the reaction.

-

Low Temperature: Performing the reaction at 0 °C helps to control the exothermicity of the bromination and enhances the regioselectivity.

Conclusion

The retrosynthetic analysis presented in this guide provides a robust and efficient pathway for the synthesis of this compound. By starting from the readily available 2,6-difluoropyridine, the target molecule can be obtained in two high-yielding steps. The key to this successful strategy lies in the predictable regioselectivity of both the nucleophilic amination and the subsequent electrophilic bromination, which are governed by the inherent electronic properties of the substituted pyridine ring. The detailed protocols and the rationale behind the experimental choices offer a solid foundation for researchers and drug development professionals to confidently synthesize this valuable building block for their research endeavors.

References

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Supporting Information. Royal Society of Chemistry. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

- A kind of preparation method of 2- amino -5- bromopyridine.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

-

2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Preparation method of 2-amino-3-fluoropyridine.

- Preparation method of fluoropyridine compounds.

-

A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. [Link]

-

In focus: 2-Fluoro-5-bromopyridine. ExSyn. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

- Method for synthesizing 2-amino-6-bromopyridine.

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. [Link]

-

An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry. [Link]

-

2,6-Difluoropyridin-3-amine. PubChem. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

Preparation of difluorpyridine compounds. European Patent Office. [Link]

Sources

Unlocking the Therapeutic Promise of Substituted Aminopyridines: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile Scaffold of Aminopyridines

Substituted aminopyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] These structures, characterized by a pyridine ring bearing an amino group, serve as a versatile scaffold for the development of novel therapeutic agents across a wide spectrum of diseases.[1][2][4] The three main isomers—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—and their derivatives have been extensively explored, revealing a diverse range of pharmacological activities.[1][3] This guide provides an in-depth exploration of the biological potential of substituted aminopyridines, focusing on their mechanisms of action, therapeutic applications, and the experimental methodologies crucial for their evaluation.

The significance of the aminopyridine core lies in its ability to engage in various biological interactions, which can be fine-tuned through chemical modifications.[2] This adaptability has led to the discovery of aminopyridine-based compounds with applications in neurology, oncology, and infectious diseases.[2][5][6] This document will delve into the scientific underpinnings of these activities, offering researchers and drug development professionals a comprehensive resource to guide their own investigations into this promising class of molecules.

Core Mechanism of Action: Modulation of Ion Channels and Kinases

The biological activities of substituted aminopyridines are predominantly attributed to their interaction with fundamental cellular components, most notably voltage-gated potassium channels and protein kinases.

Voltage-Gated Potassium (Kv) Channel Blockade

A primary and well-established mechanism of action for many aminopyridine derivatives is the blockade of voltage-gated potassium channels.[5][7] 4-aminopyridine (4-AP) and its derivatives are particularly recognized as broad-spectrum Kv channel blockers.[5][8][9][10] In the central nervous system, these channels are crucial for repolarizing the neuronal membrane following an action potential. By blocking these channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium at the presynaptic terminal and subsequently enhancing the release of neurotransmitters such as acetylcholine and norepinephrine.[11][12] This mechanism is particularly relevant in conditions where neuronal signaling is compromised, such as in demyelinating diseases.[11][13]

In demyelinated axons, the exposure of internodal Kv channels leads to a leakage of potassium ions, which can impair or block the conduction of action potentials.[11] By blocking these exposed channels, 4-AP can restore axonal conduction, which is the basis for its therapeutic use in improving motor function in patients with multiple sclerosis.[11][13][14][15]

Caption: Mechanism of Aminopyridine Action on Neuronal Transmission.

Protein Kinase Inhibition

In the realm of oncology, substituted aminopyridines have emerged as potent inhibitors of various protein kinases.[16] Kinases are a large family of enzymes that play a critical role in cell signaling pathways regulating proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. The aminopyridine scaffold can act as a bioisostere of the purine ring of ATP, allowing these compounds to competitively bind to the ATP-binding site of kinases and inhibit their activity.[16]

Derivatives of 2-aminopyridine and 2-aminopyrimidine have been successfully designed as inhibitors of a range of kinases, including:

-

Tropomyosin receptor kinase (TRK) : Fusions involving the NTRK gene are oncogenic drivers in various cancers. Aminopyrimidine derivatives have been developed as potent TRKA inhibitors.[6]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) : Dual inhibitors targeting these receptors are effective in treating certain solid tumors. Spiro derivatives containing an aminopyridine moiety have shown promising inhibitory activity against EGFR and HER2.[17]

-

Janus Kinase 2 (JAK2) : The JAK/STAT signaling pathway is often dysregulated in myeloproliferative disorders. 2-aminopyridine derivatives have been investigated as potential JAK2 inhibitors.

-

Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACs) : Dual inhibitors targeting both CDKs and HDACs can have synergistic antitumor effects. Novel 2-aminopyridine-based derivatives have been identified as potent dual CDK9/HDAC inhibitors.[18]

Therapeutic Applications of Substituted Aminopyridines

The versatility of the aminopyridine scaffold has led to its exploration in a multitude of therapeutic areas.

Neuroprotective and Neuroregenerative Activities

Beyond the symptomatic relief in multiple sclerosis, there is growing evidence for the neuroprotective properties of aminopyridines.[14][15][19] 4-aminopyridine has been shown to protect against retinal neurodegeneration in models of optic neuritis and optic nerve crush.[13] The proposed neuroprotective mechanisms are multifaceted and may involve the stabilization of myelin and oligodendroglial cells.[13] Some studies suggest that 4-AP can exert these effects through the nuclear factor of activated T-cells (NFAT) pathway.[8] Additionally, immunomodulatory effects may be mediated through the blockade of Kv1.3 channels expressed on microglia and T-cells.[8]

| Compound | Biological Activity | Model System | Key Findings | Reference |

| 4-Aminopyridine (Fampridine) | Neuroprotection | Experimental Autoimmune Encephalomyelitis (EAE) | Reduced retinal nerve fiber layer thinning; protected against myelin loss. | [13] |

| 4-Aminopyridine | Neuroprotection | Kainate-induced hippocampal neurotoxicity | Protected against neuronal cell death via a mechanism involving NMDA receptors. | [14] |

| 3,4-Diaminopyridine | Neuromuscular transmission enhancement | Lambert-Eaton myasthenic syndrome | Improves muscle strength by increasing acetylcholine release. | [5] |

Structure-Activity Relationship (SAR) Insights: For neurological applications, the ability of the aminopyridine derivative to cross the blood-brain barrier is critical.[8][14] 4-AP crosses the blood-brain barrier more readily than 3,4-DAP, contributing to its broader effects on the central nervous system.[8][14] The position of the amino group significantly influences the pKa of the molecule and its interaction with the potassium channel pore.

This protocol describes a method to evaluate the potential of substituted aminopyridines to protect primary cortical neurons from glutamate-induced cell death.

-

Primary Cortical Neuron Culture:

-

Isolate cortical neurons from embryonic day 18 rat pups.

-

Plate the dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

-

Culture the neurons in Neurobasal medium supplemented with B-27 and GlutaMAX for 7-10 days to allow for maturation.

-

-

Compound Treatment:

-

Prepare a stock solution of the test aminopyridine derivative in a suitable solvent (e.g., DMSO).

-

On the day of the experiment, prepare serial dilutions of the test compound in the culture medium.

-

Pre-treat the mature neuronal cultures with the test compounds at various concentrations for 2 hours. Include a vehicle control.

-

-

Induction of Excitotoxicity:

-

Following the pre-treatment period, expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for 15-30 minutes in the presence of the test compounds.

-

Include a negative control group (no glutamate) and a positive control group (glutamate + vehicle).

-

-

Assessment of Cell Viability (LDH Assay):

-

After the glutamate exposure, incubate the cells for 24 hours.

-

Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell death using a commercially available LDH cytotoxicity assay kit.

-

Calculate the percentage of neuroprotection afforded by the test compound relative to the glutamate-only treated group.

-

Caption: Workflow for Assessing In Vitro Neuroprotection.

Anticancer Activity

The development of aminopyridine derivatives as anticancer agents has been a highly active area of research.[16][20] Their ability to inhibit protein kinases that are crucial for cancer cell proliferation and survival makes them attractive candidates for targeted cancer therapy.[16]

| Compound Class | Target | Example Compound | IC50 | Reference |

| Aminopyrimidine Derivatives | TRKA | Compound C3 | 6.5 nM | [6] |

| Spiro[indoline-3,4'-piperidine] Derivatives | EGFR/HER2 | Compound A2 | 6% residual activity on EGFR-wt at 0.5 µM | [17] |

| 2-Aminopyridine-based Derivatives | CDK9/HDAC1 | Compound 8e | 88.4 nM (CDK9), 168.9 nM (HDAC1) | [18] |

| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | Not specified | Title Compound | Increased lifespan in L1210 leukemia mouse model | [21] |

| 4-Aminopyridine-based Amides | TNAP/ecto-5'-nucleotidase | Compound 10a | 0.25 µM (TNAP) | [22] |

| Aminopyrimidoisoquinolinequinones | Not specified | Not specified | Active against AGS and SK-MES-1 cell lines | [23] |

Structure-Activity Relationship (SAR) Insights: For kinase inhibitors, the SAR is often complex. The nature and position of substituents on the aminopyridine ring can influence the compound's potency and selectivity for different kinases. For instance, in the development of TRK inhibitors, specific substitutions were crucial for achieving nanomolar potency.[6] The addition of moieties that can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket is a common strategy to enhance affinity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., AGS, SK-MES-1) in the recommended medium supplemented with fetal bovine serum and antibiotics.

-

Harvest the cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test aminopyridine derivatives in DMSO.

-

Perform serial dilutions of the compounds in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the treated cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Caption: Workflow for In Vitro Anticancer Activity Assessment.

Antimicrobial and Antiprotozoal Activities

Substituted aminopyridines have also demonstrated promising activity against a range of microbial pathogens, including bacteria, fungi, and protozoa.[2][24] The development of new antimicrobial agents is a global health priority due to the rise of antibiotic resistance. Aminopyridine derivatives offer a chemical scaffold for the discovery of novel anti-infective drugs.[2][24] Their activity has been noted against both Gram-positive and Gram-negative bacteria.[24][25] Furthermore, the aminopyridine moiety is being explored in the development of drugs against neglected tropical diseases such as Chagas disease, human African trypanosomiasis, and leishmaniasis.[26][27]

| Compound Class | Activity | Organism(s) | MIC/IC50 | Reference |

| 2-Amino-3-cyanopyridine derivatives | Antibacterial | S. aureus, B. subtilis | MIC = 0.039 µg/mL (for compound 2c) | [24][28] |

| Schiff bases of 2-amino-4-chloropyridine | Antibacterial, Antifungal | S. aureus, E. coli, P. expansum | Significant activity observed for several derivatives | [25] |

| Dodecanoic acid derivatives of aminopyridine | Antibacterial, Antifungal | B. subtilis, S. aureus, E. coli, A. niger, C. albicans | Good activity reported | |

| Aminopyridine-containing compounds | Antiprotozoal | Trypanosoma cruzi, Trypanosoma brucei, Leishmania spp. | Active area of research | [26][27] |

| Piperidinyl-substituted aminopyrimidines | Antiviral | HIV-1 | Moderate anti-HIV potency | [29] |

Structure-Activity Relationship (SAR) Insights: In the context of antimicrobial activity, SAR studies have shown that the nature of the substituents on the aminopyridine ring plays a crucial role. For example, in a series of 2-amino-3-cyanopyridine derivatives, the presence of a cyclohexylamine moiety was found to be important for antibacterial activity.[24] The introduction of lipophilic groups can sometimes enhance antimicrobial activity by facilitating passage through the microbial cell membrane.

This protocol outlines the standardized broth microdilution method for determining the MIC of a compound against a bacterial strain.

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain (e.g., S. aureus) on an appropriate agar plate overnight.

-

Inoculate a few colonies into a tube of sterile Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test aminopyridine derivative in a suitable solvent.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion

Substituted aminopyridines are a remarkable class of compounds with a broad and ever-expanding range of biological activities. Their ability to modulate key physiological targets such as voltage-gated potassium channels and protein kinases has established them as valuable scaffolds in drug discovery. From providing symptomatic relief and potential neuroprotection in neurological disorders to inhibiting the growth of cancer cells and microbial pathogens, the therapeutic potential of aminopyridine derivatives is vast.

The successful development of aminopyridine-based drugs hinges on a deep understanding of their mechanisms of action and a systematic exploration of their structure-activity relationships. The experimental protocols outlined in this guide provide a framework for the robust evaluation of novel aminopyridine derivatives. As synthetic methodologies continue to evolve, enabling the creation of more diverse and complex aminopyridine libraries, it is anticipated that this versatile scaffold will continue to yield new and improved therapeutic agents to address unmet medical needs.

References

-

Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 185-194. [Link]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]

-

Targos, T., & Szulczyk, B. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Postepy Higieny i Medycyny Doswiadczalnej, 73, 442-451. [Link]

-

Dietrich, M., Hecker, C., Haghikia, A., Luessi, F., & Albrecht, P. (2020). Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. Brain Communications, 2(1), fcaa040. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Piras, L., & Ghalem, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3456. [Link]

-

Orie, K. J., & Eke, U. B. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e976. [Link]

-

Miller, R. D., & D'Ambra, M. (1981). 4-aminopyridine-a review. Anaesthesia and Intensive Care, 9(3), 239-245. [Link]

-

Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e976. [Link]

-

Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e976. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Li, J. (2023). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. Archiv der Pharmazie, 356(3), e2200438. [Link]

-

Da-Nascimento, S., & Desrivot, J. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169601. [Link]

-

Li, Y., Wang, Y., Zhang, Y., & Li, J. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(15), 4967. [Link]

-

Khammy, M. M., Kim, S., Bentzen, B. H., Lee, S., Choi, I., Aalkjær, C., & Jepps, T. A. (2021). 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries. British Journal of Pharmacology, 178(18), 3662-3678. [Link]

-

Dietrich, M., Hartung, H. P., & Albrecht, P. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation, 8(3), e976. [Link]

-

Da-Nascimento, S., & Desrivot, J. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169601. [Link]

-

Ialongo, D., Madia, V. N., Messore, A., Patacchini, E., Arpacioglu, M., Scipione, L., ... & Costi, R. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Molecules, 28(4), 1827. [Link]

-

Khan, I., & Munir, A. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(2), 1145-1171. [Link]

-

Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Li, J. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]

-

Orie, K. J., & Eke, U. B. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Liu, Y., Wang, Y., Zhang, Y., & Li, J. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(14), 1785-1790. [Link]

-

Sanchez-Alonso, R., & Garcia-Garcia, J. (2019). Neuroprotective or neurotoxic effects of 4-aminopyridine mediated by KChIP1 regulation through adjustment of Kv 4.3 potassium channels expression and GABA-mediated transmission in primary hippocampal cells. Neurotoxicology, 72, 1-10. [Link]

-

Kibou, Z., Aissaoui, N., Choukchou-Braham, N., Piras, L., & Ghalem, S. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3456. [Link]

-

Hu, L. Y., Lei, H. J., Du, D., Johnson, T. R., Fedij, V., Kostlan, C., ... & Welgus, H. (2007). Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production. Bioorganic & Medicinal Chemistry Letters, 17(20), 5693-5697. [Link]

-

Orie, K. J., & Eke, U. B. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

-

Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516. [Link]

-

Tang, S., & Kertesz, D. J. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-Benzyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters, 20(1), 173-176. [Link]

-

Goodman, A. D., & Stone, A. E. (2013). Development of dalfampridine, a novel pharmacologic approach for treating walking impairment in multiple sclerosis. Annals of the New York Academy of Sciences, 1287, 91-101. [Link]

-

Munir, A., Khan, I., & Ali, A. (2022). Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. Journal of Biomolecular Structure and Dynamics, 40(19), 8847-8865. [Link]

-

Sarova, I., Klimesova, V., & Waisser, K. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]

-

Saeed, A., Khan, I., Larik, F. A., Channar, P. A., & Jamshed, A. (2018). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. Bioorganic Chemistry, 76, 329-338. [Link]

-

Al-Hussain, S. A., & Al-Marjani, M. F. (2022). Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. Journal of Pharmaceutical Negative Results, 13(3), 323-330. [Link]

-

Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2010). Studies on quinones. Part 46. Synthesis and in vitro antitumor evaluation of aminopyrimidoisoquinolinequinones. European Journal of Medicinal Chemistry, 45(12), 5975-5982. [Link]

-

Agrawal, K. C., & Sartorelli, A. C. (1975). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 18(4), 368-371. [Link]

-

Singh, R., & Kumar, V. (2023). Synthesis and Evaluation of 9-Aminoacridines with SARS-CoV-2 Antiviral Activity. ACS Omega, 8(29), 26165-26175. [Link]

-

ResearchGate. (n.d.). 3125 PDFs | Review articles in AMINOPYRIDINES. Retrieved from [Link]

-

You, W. W., Zhao, P. L., Zou, M., Zhou, Z. Z., Duan, A. N., & Wu, S. G. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-877. [Link]

-

Santra, S., Bagdi, A. K., Majee, A., & Hajra, A. (2013). Iron (III)-Catalyzed Cascade Reaction between Nitroolefins and 2-Aminopyridines: Synthesis of Imidazo [1, 2-a] Pyridines and Easy Access towards Zolimidine. Advanced Synthesis & Catalysis, 355(6), 1065-1070. [Link]

-

Gu, L. J., Zhao, J., & Li, Z. M. (2012). Synthesis and antitumor activity of α-aminophosphonates containing thiazole[5,4-b]pyridine moiety. Organic & Biomolecular Chemistry, 10(34), 6931-6936. [Link]

Sources

- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. neurology.org [neurology.org]

- 9. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 12. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 17. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Properties of 4-Aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on quinones. Part 46. Synthesis and in vitro antitumor evaluation of aminopyrimidoisoquinolinequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. tandfonline.com [tandfonline.com]

- 27. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. [PDF] Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

The Strategic Role of Fluorinated Pyridines in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, prized for its chemical versatility and ability to participate in crucial biological interactions.[1] However, the strategic incorporation of fluorine atoms onto this heterocyclic core has revolutionized its application, transforming it into a powerful tool for fine-tuning the properties of drug candidates.[2][3] This guide provides an in-depth analysis of the multifaceted roles of fluorinated pyridines, exploring how this simple substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. We will delve into the underlying physicochemical principles, examine real-world applications in drug design, and provide insights into relevant synthetic methodologies.

The judicious placement of fluorine, the most electronegative element, can dramatically alter a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[2][4] These modifications are not trivial; they can mean the difference between a failed candidate and a successful therapeutic agent.[5] For researchers and drug development professionals, a deep understanding of the "fluorine effect" on the pyridine ring is essential for rational drug design and lead optimization.[6]

Part 1: The Physicochemical Impact of Fluorine on the Pyridine Ring

The introduction of fluorine imparts unique properties to the pyridine ring, stemming from the distinctive nature of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage.[7] Furthermore, fluorine's extreme electronegativity creates a significant bond dipole, profoundly influencing the molecule's local and overall electronic environment.[4]

Modulation of Basicity (pKa)

One of the most significant consequences of fluorinating a pyridine ring is the reduction of the basicity of the pyridine nitrogen. The strong electron-withdrawing inductive effect of the fluorine atom pulls electron density away from the ring, making the lone pair of electrons on the nitrogen less available for protonation. This results in a lower pKa value. The position of the fluorine atom has a pronounced effect, with substitution at the 2- or 4-positions causing a more substantial decrease in pKa compared to the 3-position due to the proximity and resonance effects. This ability to finely tune pKa is critical for optimizing a drug's solubility, absorption, and for avoiding unwanted interactions, such as binding to the hERG ion channel, a common cause of cardiotoxicity.[8][9]

Enhancement of Metabolic Stability

A primary driver for incorporating fluorine is to block metabolic "soft spots."[10] Cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism, often act by oxidizing vulnerable C-H bonds.[11][12] Replacing a hydrogen atom with a fluorine atom at a metabolically labile position effectively shields that site from oxidation due to the high strength of the C-F bond.[7][13] This can significantly increase the drug's half-life, improve its oral bioavailability, and reduce the formation of potentially toxic metabolites.[4][5] For example, fluorination of the pyridine ring in Vericiguat, a guanylate cyclase stimulator, increases its metabolic stability and leads to lower clearance.[14]

Alteration of Lipophilicity and Permeability

The effect of fluorine on lipophilicity (logP/logD) is complex and context-dependent.[15][16] A single fluorine substitution often leads to a slight increase in lipophilicity because the fluorine atom is more hydrophobic than a hydrogen atom. However, the introduction of multiple fluorine atoms or a trifluoromethyl group can decrease lipophilicity due to the molecule's increased polarity.[15] This nuanced control allows medicinal chemists to tailor a molecule's lipophilicity to optimize its passage through cell membranes and its distribution throughout the body.[2][9] Vandetanib, a kinase inhibitor, is an example where fluorine was used to achieve an optimal level of lipophilicity, thereby increasing its potency.[4]

Impact on Binding Affinity and Conformation